molecular formula C12H9ClN4S B15227116 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B15227116
M. Wt: 276.75 g/mol
InChI Key: KFPNWENMYFDJSK-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired pyrazolopyrimidine . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation, inflammation, or microbial growth .

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other pyrazolopyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its thiol group, which can participate in specific chemical reactions and interactions with biological targets .

Biological Activity

1-(3-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and kinase inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a thiol group at the 4-position and a chloro-substituted methylphenyl group. Its structure can be represented as follows:

Chemical Formula C11H9ClN4S\text{Chemical Formula C}_{11}\text{H}_{9}\text{ClN}_{4}\text{S}

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds within this class have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). A study reported that similar compounds demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, with one derivative showing particularly potent activity in an MCF-7 breast cancer model by inhibiting tumor growth and inducing apoptosis .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Effect
5iEGFR0.3Tumor growth inhibition
5iVEGFR27.60Induction of apoptosis

Kinase Inhibition

The compound has also been identified as an inhibitor of various kinases, including p70S6 kinase and Akt-1. These kinases are critical in cell growth and proliferation pathways, making their inhibition a promising strategy in cancer therapy. The mechanism involves binding to the ATP site of these kinases, effectively blocking their activity .

Table 2: Kinase Inhibition Profile

Kinase TargetInhibition TypeReference
p70S6KCompetitive
Akt-1Non-competitive

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer progression. Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins, leading to altered conformations that inhibit their function .

Case Studies

Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:

  • Prostate and Bladder Cancer Treatment : A delivery system utilizing halloysite nanotubes for pyrazolo[3,4-d]pyrimidine derivatives showed promising results in reducing tumor size in RT112 and PC3 cancer cell lines .
  • Combination Therapies : When used in combination with traditional chemotherapeutics, these compounds enhanced the overall anticancer effect while reducing side effects associated with higher doses of conventional drugs.

Properties

Molecular Formula

C12H9ClN4S

Molecular Weight

276.75 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C12H9ClN4S/c1-7-9(13)3-2-4-10(7)17-11-8(5-16-17)12(18)15-6-14-11/h2-6H,1H3,(H,14,15,18)

InChI Key

KFPNWENMYFDJSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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